Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester

Description

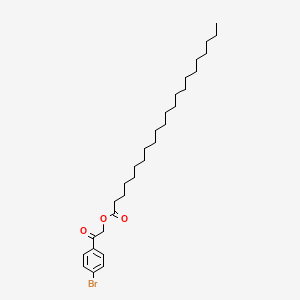

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester (chemical formula: C₃₀H₄₉BrO₃; molecular weight: ~537.6 g/mol) is a long-chain fatty acid ester featuring a phenacyl (2-oxoethyl) group substituted with a bromine atom at the para position of the phenyl ring. The docosanoic acid (behenic acid) moiety contributes hydrophobicity and high melting points typical of saturated fatty acid esters, while the 2-(4-bromophenyl)-2-oxoethyl group enhances crystallinity and reactivity, making it useful in synthetic chemistry and material science. This compound is synthesized via esterification reactions between docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol, often employing coupling agents or enzymatic catalysis under mild conditions .

Key applications include:

- Protecting group in organic synthesis: The 2-(4-bromophenyl)-2-oxoethyl group is photolabile and can be removed under visible light or via reductive cleavage (e.g., Zn/AcOH), preserving stereochemical integrity .

- Crystallography: Its derivatives form stable crystalline solids, facilitating structural characterization by X-ray diffraction .

Properties

CAS No. |

138621-85-9 |

|---|---|

Molecular Formula |

C30H49BrO3 |

Molecular Weight |

537.6 g/mol |

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] docosanoate |

InChI |

InChI=1S/C30H49BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(33)34-26-29(32)27-22-24-28(31)25-23-27/h22-25H,2-21,26H2,1H3 |

InChI Key |

ZBZAJDMUKZNNDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester typically involves the esterification of docosanoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

Reactants: Docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

Solvent: Anhydrous toluene or dichloromethane.

Temperature: Reflux conditions (80-110°C).

Duration: Several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process under milder conditions and with easier catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, typically at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Hydrolysis: Docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Reduction: Docosanoic acid and 2-(4-bromophenyl)-2-hydroxyethyl ester.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester is used as a building block for the synthesis of more complex molecules. Its bromine-substituted phenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of long-chain fatty acid esters on cellular processes. Its structural similarity to natural fatty acid esters makes it a useful tool for investigating lipid metabolism and signaling pathways.

Medicine

This compound may have potential applications in drug delivery systems. Its long hydrophobic chain can facilitate the incorporation of hydrophobic drugs into lipid-based delivery vehicles, enhancing their bioavailability and stability.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique structural properties can impart desirable characteristics to these products, such as enhanced thermal stability and reduced friction.

Mechanism of Action

The mechanism by which docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The bromine-substituted phenyl group can also participate in specific interactions with proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Phenacyl Ester Derivatives with Halogenated Phenyl Groups

*Estimated based on analogous phenacyl esters.

Key Observations :

- Polarity and solubility: The docosanoate derivative (C22 chain) exhibits significantly lower solubility in polar solvents compared to shorter-chain analogs like ethyl esters .

- Biological activity : Chlorinated derivatives (e.g., 2-chlorobenzoate) show enhanced tyrosinase inhibition compared to brominated analogs, likely due to increased electrophilicity .

Functional Group Variations: Thiocyanate vs. Ester

Table 2: Thiocyanate Derivatives of 2-(4-Bromophenyl)-2-Oxoethyl Group

Key Observations :

- Stability : Thiocyanate derivatives are more reactive toward nucleophiles (e.g., amines) than esters, enabling diverse functionalization pathways .

- Synthetic utility : Esters are preferred for reversible protection, while thiocyanates are used for irreversible conjugation .

Alcohol Moiety Variations: Benzyl vs. Phenacyl Esters

Table 3: Ester Group Comparison

Key Observations :

- Crystallinity: Phenacyl esters (e.g., docosanoate derivative) crystallize more readily than benzyl analogs, aiding purification .

- Removal efficiency : Phenacyl groups are removed under milder conditions compared to nitrobenzyl esters, reducing side reactions .

Biological Activity

Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester, is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores its biological activity, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

- Chemical Formula : C25H50BrO3

- Molecular Weight : 469.6 g/mol

- Structure : The compound features a long-chain fatty acid (docosanoic acid) linked to a bromophenyl group and an oxoethyl moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of docosanoic acid derivatives. For instance, a study involving various fractions extracted from Arisaema flavum demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line. The isolated compound, 5-Oxo-19 propyl-docosanoic acid methyl ester, exhibited an IC50 of 25 µM after 48 hours of treatment, indicating potent anticancer activity .

Table 1: Anticancer Activity of Docosanoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Max Inhibition (%) |

|---|---|---|---|

| 5-Oxo-19 propyl-docosanoic acid | MCF-7 | 25 | 78.6 |

| Hexadecanoic acid ethyl ester | MCF-7 | Not reported | 76 |

Antimicrobial Activity

The antimicrobial properties of docosanoic acid derivatives are also noteworthy. Research indicates that compounds derived from fatty acids can exhibit significant antibacterial and antifungal activities. For example, derivatives similar to docosanoic acid have been tested against various pathogenic microorganisms with promising results .

Case Study: Antimicrobial Efficacy

A study on semi-synthetic derivatives of fatty acids showed that certain modifications enhanced their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various compounds, with some showing comparable activity to standard antibiotics .

Table 2: Antimicrobial Activity Overview

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Docosanoic acid derivative A | Staphylococcus aureus | 50 |

| Docosanoic acid derivative B | Escherichia coli | 100 |

| Ursolic acid derivative | Bacteroides fragilis | 75 |

The biological activity of docosanoic acid derivatives may be attributed to their ability to disrupt cellular membranes or interfere with metabolic pathways in target cells. The presence of the bromophenyl group could enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.